Cas no 82200-23-5 (4-hydroxyhex-5-enoic acid)

4-hydroxyhex-5-enoic acid 化学的及び物理的性質
名前と識別子
-
- 5-Hexenoic acid, 4-hydroxy-
- 4-hydroxyhex-5-enoic acid
- 82200-23-5
- EN300-1296802
- 4-hydroxyhex-5-enoicacid
- AKOS006386473
-
- インチ: InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2,5,7H,1,3-4H2,(H,8,9)
- InChIKey: CWBZHLLCKUGSQG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 130.062994177Da
- どういたいしつりょう: 130.062994177Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 57.5Ų
4-hydroxyhex-5-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296802-50mg |
4-hydroxyhex-5-enoic acid |
82200-23-5 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1296802-5000mg |
4-hydroxyhex-5-enoic acid |
82200-23-5 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1296802-1.0g |
4-hydroxyhex-5-enoic acid |
82200-23-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296802-10000mg |
4-hydroxyhex-5-enoic acid |
82200-23-5 | 10000mg |
$3007.0 | 2023-09-30 | ||
Ambeed | A1036069-1g |
4-Hydroxyhex-5-enoic acid |
82200-23-5 | 95% +(stabilized with TBC) | 1g |
$827.0 | 2024-08-02 | |
Enamine | EN300-1296802-500mg |
4-hydroxyhex-5-enoic acid |
82200-23-5 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1296802-100mg |
4-hydroxyhex-5-enoic acid |
82200-23-5 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1296802-1000mg |
4-hydroxyhex-5-enoic acid |
82200-23-5 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1296802-250mg |
4-hydroxyhex-5-enoic acid |
82200-23-5 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1296802-2500mg |
4-hydroxyhex-5-enoic acid |
82200-23-5 | 2500mg |
$1370.0 | 2023-09-30 |
4-hydroxyhex-5-enoic acid 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
4-hydroxyhex-5-enoic acidに関する追加情報
4-Hydroxyhex-5-enoic Acid (CAS No. 82200-23-5): A Comprehensive Overview
4-Hydroxyhex-5-enoic acid (CAS No. 82200-23-5) is a unique organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its specific molecular structure and functional groups, holds potential applications in various areas, including drug development and metabolic studies. This article aims to provide a comprehensive overview of 4-hydroxyhex-5-enoic acid, delving into its chemical properties, biological activities, and recent research advancements.
Chemical Properties
4-Hydroxyhex-5-enoic acid is a six-carbon unsaturated carboxylic acid with a hydroxyl group attached to the fourth carbon atom. Its molecular formula is C6H10O3, and it has a molecular weight of 130.14 g/mol. The presence of the hydroxyl group and the double bond in the molecule imparts unique chemical properties to this compound. For instance, the hydroxyl group can participate in hydrogen bonding, making 4-hydroxyhex-5-enoic acid highly soluble in polar solvents such as water and ethanol. Additionally, the double bond can undergo various chemical reactions, including hydrogenation, halogenation, and addition reactions.
The stability of 4-hydroxyhex-5-enoic acid is influenced by its environment. It is generally stable under neutral and slightly acidic conditions but can undergo degradation under strongly acidic or basic conditions. This stability profile is crucial for its storage and handling in laboratory settings.
Biological Activities
4-Hydroxyhex-5-enoic acid has been the subject of numerous biological studies due to its potential therapeutic applications. One of the key areas of interest is its role in lipid metabolism. Recent research has shown that 4-hydroxyhex-5-enoic acid can modulate the activity of enzymes involved in fatty acid synthesis and oxidation, potentially offering new avenues for treating metabolic disorders such as obesity and diabetes.
In addition to its metabolic effects, 4-hydroxyhex-5-enoic acid has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-hydroxyhex-5-enoic acid could be a promising candidate for developing anti-inflammatory drugs.
Clinical Applications and Drug Development
The potential clinical applications of 4-hydroxyhex-5-enoic acid are an active area of research. Several preclinical studies have explored its efficacy in animal models of various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that 4-hydroxyhex-5-enoic acid-based derivatives showed significant anti-inflammatory effects in murine models of arthritis. These results have paved the way for further clinical trials to evaluate their safety and efficacy in humans.
In the realm of drug development, researchers are also exploring the use of 4-hydroxyhex-5-enoic acid-derived compounds as prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. This approach can enhance the bioavailability and reduce the side effects of therapeutic agents. A recent study published in the European Journal of Medicinal Chemistry highlighted the potential of 4-hydroxyhex-5-enoic acid-based prodrugs for improving drug delivery and targeting specific tissues.
Synthesis and Production Methods
The synthesis of 4-hydroxyhex-5-enoic acid involves several well-established chemical reactions. One common method involves the aldol condensation of acetaldehyde with crotonaldehyde followed by hydrolysis to form the desired product. Another approach involves the Wittig reaction between an aldehyde and a phosphonium salt to generate an alkene intermediate, which is then oxidized to form the carboxylic acid.
In industrial settings, large-scale production of 4-hydroxyhex-5-enoic acid requires efficient and cost-effective methods. Recent advancements in catalytic processes have led to more sustainable production routes. For example, a study published in Green Chemistry described a novel catalytic system that significantly improved the yield and selectivity of 4-hydroxyhex-5-enoic acid synthesis while reducing environmental impact.
Analytical Techniques for Characterization strong> p > < p >The accurate characterization of 4-hydroxyhex - 5 - enoic acid strong >is crucial for both research and quality control purposes . Various analytical techniques , including nuclear magnetic resonance ( NMR ) , mass spectrometry ( MS ) , and high-performance liquid chromatography ( HPLC ) , are commonly used to identify and quantify this compound . NMR spectroscopy provides detailed information about the molecular structure , while MS offers high sensitivity for detecting trace amounts . HPLC is particularly useful for separating and quantifying mixtures containing 4-hydroxyhex - 5 - enoic acid strong >and its derivatives . p > < p >Recent advances in analytical techniques have further enhanced our ability to study 4-hydroxyhex - 5 - enoic acid strong >in complex biological matrices . For instance , tandem mass spectrometry ( MS / MS ) has been employed to develop sensitive methods for detecting 4-hydroxyhex - 5 - enoic acid strong >in plasma samples , facilitating its use as a biomarker in clinical research . p > < p >< strong >Conclusion strong > p > < p >< strong >4-Hydroxyhex - 5 - enoic acid strong >( CAS No . 82200 - 23 - 5 ) is a versatile organic compound with promising applications in various fields , including drug development , metabolic studies , and inflammation research . Its unique chemical properties , biological activities , and potential therapeutic benefits make it an exciting area of ongoing investigation . As research continues to advance , we can expect new insights into the mechanisms underlying 4-hydroxyhex - 5 - enoic acid strong >'s effects on human health , leading to innovative treatments for a range of diseases . p > article > < / response >
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